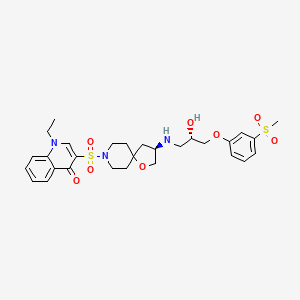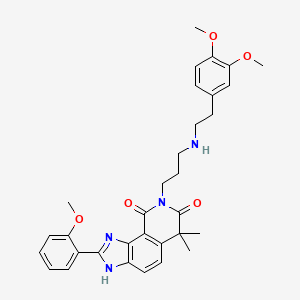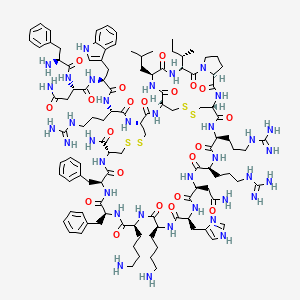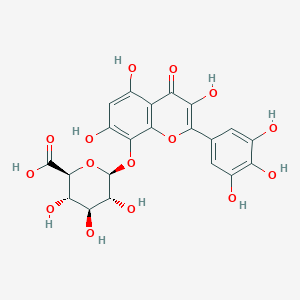![molecular formula C11H15N5O5 B12388323 2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12388323.png)
2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one, commonly known as guanosine, is a nucleoside comprising guanine attached to a ribose (ribofuranose) ring via a β-N9-glycosidic bond. It is a fundamental building block of nucleic acids, playing a crucial role in various biological processes, including the synthesis of RNA and DNA.
準備方法
Synthetic Routes and Reaction Conditions
Guanosine can be synthesized through several methods, including:
Chemical Synthesis: This involves the glycosylation of guanine with a protected ribose derivative, followed by deprotection steps. The reaction typically requires an acid catalyst and proceeds under anhydrous conditions.
Enzymatic Synthesis: Enzymes such as nucleoside phosphorylases can catalyze the formation of guanosine from guanine and ribose-1-phosphate. This method is often preferred for its specificity and mild reaction conditions.
Industrial Production Methods
Industrial production of guanosine often employs microbial fermentation techniques. Microorganisms such as Escherichia coli are genetically engineered to overproduce guanosine. The fermentation broth is then subjected to purification processes, including crystallization and chromatography, to isolate the compound.
化学反応の分析
Types of Reactions
Guanosine undergoes various chemical reactions, including:
Oxidation: Guanosine can be oxidized to form guanosine-5’-monophosphate (GMP) or other oxidized derivatives.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Guanosine can participate in substitution reactions, particularly at the amino group or the hydroxyl groups of the ribose moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride can be employed under controlled conditions.
Substitution: Various nucleophiles can be used in substitution reactions, often requiring catalysts or specific solvents.
Major Products Formed
Oxidation: Guanosine-5’-monophosphate (GMP), guanosine-5’-diphosphate (GDP), and guanosine-5’-triphosphate (GTP).
Reduction: Reduced derivatives of guanosine.
Substitution: Substituted guanosine derivatives with modifications at the amino or hydroxyl groups.
科学的研究の応用
Chemistry
Guanosine is used as a precursor in the synthesis of various nucleotides and nucleoside analogs. It is also employed in studies of nucleic acid structure and function.
Biology
In biological research, guanosine is essential for studying RNA and DNA synthesis, as well as for investigating the mechanisms of genetic regulation and expression.
Medicine
Guanosine and its derivatives have therapeutic potential in treating viral infections, cancer, and neurological disorders. They are also used in the development of antiviral drugs and chemotherapeutic agents.
Industry
In the industrial sector, guanosine is utilized in the production of flavor enhancers, such as guanosine-5’-monophosphate (GMP), which is a key ingredient in food additives.
作用機序
Guanosine exerts its effects primarily through its incorporation into nucleic acids. It serves as a substrate for various enzymes involved in nucleotide metabolism, including kinases and polymerases. Guanosine derivatives can also interact with specific receptors and signaling pathways, influencing cellular processes such as proliferation, differentiation, and apoptosis.
類似化合物との比較
Similar Compounds
Adenosine: Another nucleoside with a similar structure, differing by the presence of adenine instead of guanine.
Cytidine: Contains cytosine as the nucleobase.
Thymidine: Contains thymine as the nucleobase.
Uridine: Contains uracil as the nucleobase.
Uniqueness
Guanosine is unique due to its specific interactions with guanine-specific enzymes and receptors. Its role in the synthesis of guanine nucleotides, such as GMP, GDP, and GTP, distinguishes it from other nucleosides. Additionally, guanosine’s ability to form unique secondary structures, such as G-quadruplexes, contributes to its distinct biological functions.
特性
分子式 |
C11H15N5O5 |
|---|---|
分子量 |
297.27 g/mol |
IUPAC名 |
2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C11H15N5O5/c1-11(20)6(18)4(2-17)21-9(11)16-3-13-5-7(16)14-10(12)15-8(5)19/h3-4,6,9,17-18,20H,2H2,1H3,(H3,12,14,15,19)/t4-,6?,9-,11+/m1/s1 |
InChIキー |
NVKAMPJSWMHVDK-RBXWHLPPSA-N |
異性体SMILES |
C[C@]1([C@@H](O[C@@H](C1O)CO)N2C=NC3=C2N=C(NC3=O)N)O |
正規SMILES |
CC1(C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


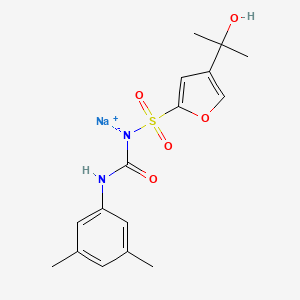
![9-[2-[[4-(2,5-dioxopyrrol-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-3-(ethylamino)-6-ethylazaniumylidene-5-sulfoxanthene-4-sulfonate](/img/structure/B12388245.png)
![2-[(1E,3E,5Z)-5-[3,3-dimethyl-1-[6-oxo-6-[[(5S)-6-oxo-5-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-7-[2,3,5,6-tetrafluoro-4-[2-[[1-[2-[3-(5-sulfo-2,3-dihydroindol-1-ium-1-ylidene)-6-(5-sulfonato-2,3-dihydroindol-1-yl)xanthen-9-yl]phenyl]sulfonylpiperidine-4-carbonyl]amino]ethylcarbamoyl]phenoxy]heptyl]amino]hexyl]-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-1-ethyl-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B12388248.png)
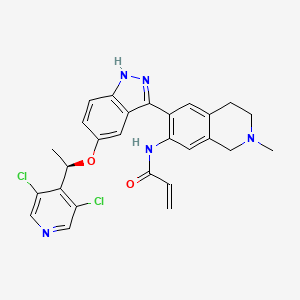
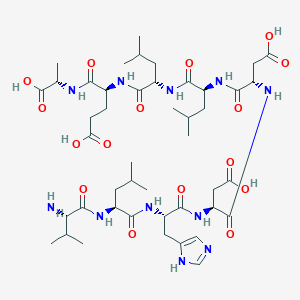

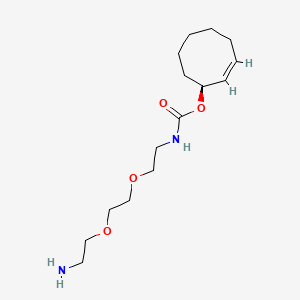
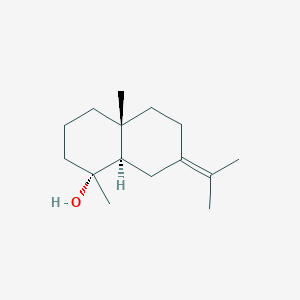
![[Ru(DIP)2TAP]Cl2](/img/structure/B12388281.png)
